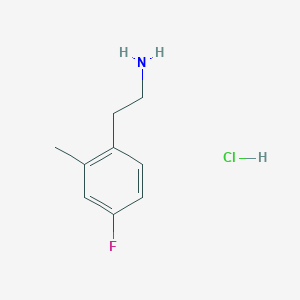
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystalline solid. This compound is often used in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate typically involves the reaction of tert-butyl cyclobutanecarboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutanecarboxylates.
Reduction Reactions: Products include cyclobutanemethanol derivatives.
Oxidation Reactions: Products include cyclobutanone or cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic substitution and ester hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
- tert-Butyl 2-((methylsulfonyl)oxy)methylazetidine-1-carboxylate
- tert-Butyl (1R,5S)-3-((methylsulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical reactivity compared to other similar compounds. The presence of the methylsulfonyl group also enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H18O5S |
|---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
tert-butyl 3-methylsulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18O5S/c1-10(2,3)14-9(11)7-5-8(6-7)15-16(4,12)13/h7-8H,5-6H2,1-4H3 |
InChI Key |
LCDHAPKXGKHTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 1,1',1''-[phosphinothioylidynetris(oxy-4,1-phenyleneiminocarbonyloxy-2,1-ethanediyl)] ester](/img/structure/B14075736.png)
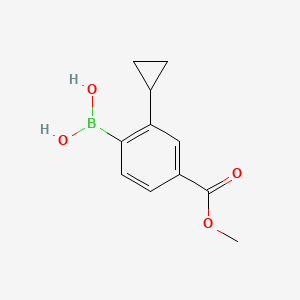
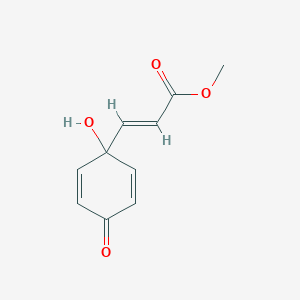
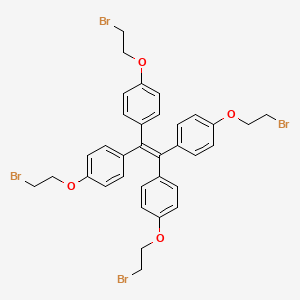

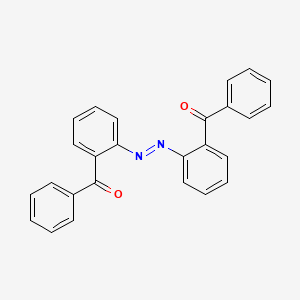
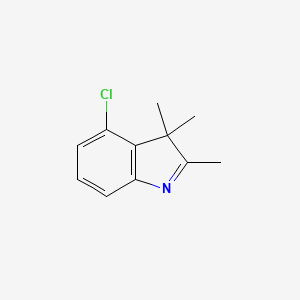
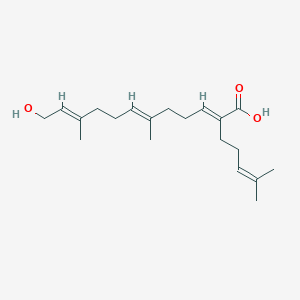

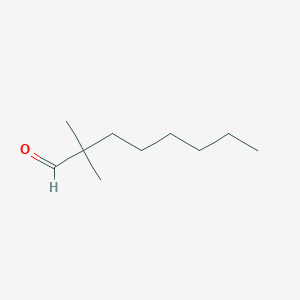
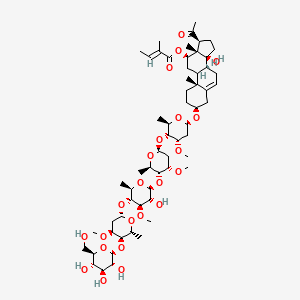
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
